1-Bromo-4,5-difluoro-2-isobutoxybenzene
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Overview
Description
1-Bromo-4,5-difluoro-2-isobutoxybenzene is an organic compound with the molecular formula C10H11BrF2O. It is a derivative of benzene, substituted with bromine, fluorine, and isobutoxy groups.
Preparation Methods
The synthesis of 1-Bromo-4,5-difluoro-2-isobutoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with a suitable benzene derivative, such as 1,4-dibromo-2,5-difluorobenzene.
Reaction Conditions: The bromination and fluorination reactions are carried out under controlled conditions using reagents like bromine and fluorine sources. The isobutoxy group is introduced through an etherification reaction.
Industrial Production: On an industrial scale, the production involves similar steps but optimized for large-scale synthesis. .
Chemical Reactions Analysis
1-Bromo-4,5-difluoro-2-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds
Scientific Research Applications
1-Bromo-4,5-difluoro-2-isobutoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific biological targets.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-4,5-difluoro-2-isobutoxybenzene involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance its reactivity, allowing it to form stable complexes with enzymes and receptors. This interaction can modulate biological pathways, leading to desired therapeutic effects .
Comparison with Similar Compounds
1-Bromo-4,5-difluoro-2-isobutoxybenzene can be compared with similar compounds such as:
1,4-Dibromo-2,5-difluorobenzene: This compound lacks the isobutoxy group, making it less versatile in certain synthetic applications.
1-Bromo-2,4-difluoro-5-nitrobenzene:
1-Bromo-4,5-difluoro-2-methylbenzene: The methyl group provides different steric and electronic effects compared to the isobutoxy group
Properties
Molecular Formula |
C10H11BrF2O |
---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
1-bromo-4,5-difluoro-2-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H11BrF2O/c1-6(2)5-14-10-4-9(13)8(12)3-7(10)11/h3-4,6H,5H2,1-2H3 |
InChI Key |
BSSKMWNANFGFIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC1=CC(=C(C=C1Br)F)F |
Origin of Product |
United States |
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